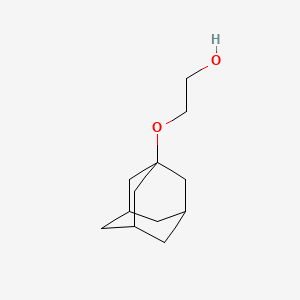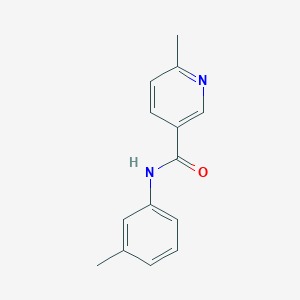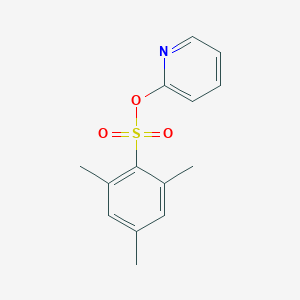
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone acts as a competitive antagonist of the ionotropic glutamate receptor. The compound binds to the receptor at the same site as glutamate, preventing the binding of glutamate and thus blocking the receptor's activation. This results in a decrease in excitatory synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the release of glutamate from presynaptic terminals, resulting in a decrease in excitatory synaptic transmission. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to decrease the amplitude and frequency of excitatory postsynaptic currents, further reducing synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a number of advantages and limitations for lab experiments. One advantage is that the compound is highly selective for the ionotropic glutamate receptor, making it a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one limitation is that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of future directions for the study of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One direction is to further study the role of glutamate receptors in various neurological disorders using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone as a tool. Another direction is to develop new compounds that are more selective and have longer half-lives than 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. Finally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone could be used in combination with other compounds to study the interactions between different neurotransmitter systems.
Méthodes De Synthèse
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylsulfanylacetaldehyde with 3,4-dihydroquinoline in the presence of a strong base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. The compound has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a critical role in synaptic transmission and plasticity. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBPJYGSRNVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)

![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)

![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)


![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)